![molecular formula C14H16N4O2S B2894880 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 933006-60-1](/img/structure/B2894880.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide, commonly known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTA is a heterocyclic compound that contains a thiazole and triazole ring system, which makes it a unique and versatile molecule with a wide range of applications.
科学的研究の応用
Anticancer Applications
The compound shows promise in anticancer research due to its ability to interact with various biological targets. It has been studied for its potential to inhibit the growth of cancer cells by interfering with cell signaling pathways. The structure–activity relationship of this compound suggests that it could be optimized for better efficacy against specific types of cancer cells .
Antimicrobial Activity
This derivative has been explored for its antimicrobial properties, particularly against urease-positive microorganisms. The design and synthesis of such compounds aim to develop new therapeutic candidates that can combat resistant strains of bacteria .
Analgesic and Anti-inflammatory Effects
The pharmacological profile of this compound includes analgesic and anti-inflammatory activities. It may offer a new approach to pain management and inflammation control, possibly with fewer side effects compared to traditional medications .
Antioxidant Properties
Research indicates that this compound could serve as a potent antioxidant. This application is crucial in preventing oxidative stress-related diseases and could be beneficial in the treatment of conditions caused by free radicals .
Antiviral Potential
The compound’s structure allows it to act as an antiviral agent. Studies have focused on its ability to inhibit viral replication, which could lead to new treatments for viral infections .
Enzyme Inhibition
As an enzyme inhibitor, this compound has been studied for its potential to target carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase. These enzymes are involved in various physiological processes, and their inhibition can be therapeutic in conditions like glaucoma, Alzheimer’s disease, and certain cancers .
Antitubercular Agent
Given the global challenge of tuberculosis, especially drug-resistant strains, this compound’s antitubercular activity is of significant interest. It could contribute to the development of new drugs to treat tuberculosis .
Drug Design and Development
The compound’s versatile pharmacophore makes it an excellent candidate for drug design and development. Its ability to form specific interactions with target receptors can be exploited to create more effective and targeted therapies .
作用機序
Target of Action
The primary targets of this compound are likely to be enzymes and receptors in the biological system . The nitrogen atoms of the 1,2,4-triazole ring in the compound have been found to bind to the iron in the heme moiety of CYP-450 . The phenyl moieties also have a key interaction in the active site of the enzyme .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . The carbonyl group in the compound’s structure contributes to this ability . This interaction leads to changes in the enzyme’s activity, which can have various downstream effects.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of CYP-450 can impact the metabolism of other drugs and substances in the body . The compound’s ability to form specific interactions with different target receptors can also influence a wide range of biological activities .
Pharmacokinetics
The compound’s ability to form hydrogen bonds may enhance its absorption and distribution in the body
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells . Other derivatives exhibited significant anti-inflammatory activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs metabolized by CYP-450 could potentially affect the compound’s efficacy due to competition for the enzyme
特性
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-2-20-11-5-3-10(4-6-11)9-12(19)15-13-16-17-14-18(13)7-8-21-14/h3-6H,2,7-9H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCRJUJELBSGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C3N2CCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

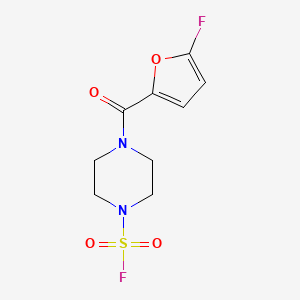
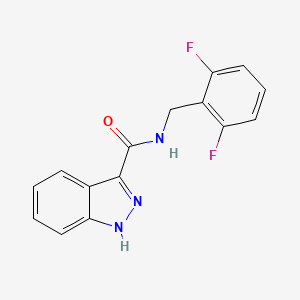
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)
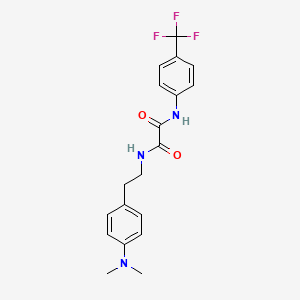
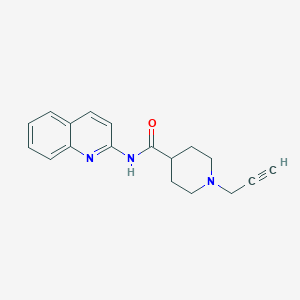
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2894809.png)
![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2894812.png)
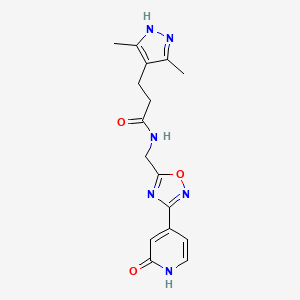
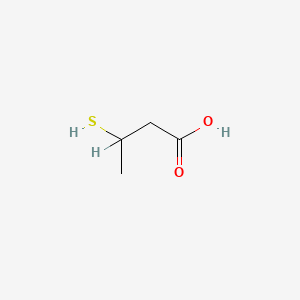
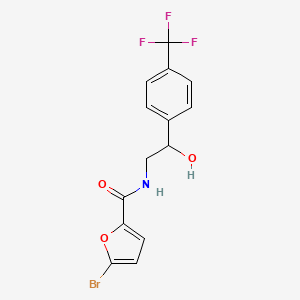
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2894820.png)